molecular formula C7H11NO B13902335 (2E)-3-cyclopropylbut-2-enamide

(2E)-3-cyclopropylbut-2-enamide

Cat. No.: B13902335
M. Wt: 125.17 g/mol
InChI Key: UBIIUEDOBREWMW-SNAWJCMRSA-N
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Description

(2E)-3-cyclopropylbut-2-enamide is an organic compound characterized by a cyclopropyl group attached to a butenamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-cyclopropylbut-2-enamide typically involves the reaction of cyclopropylamine with a suitable butenoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-cyclopropylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-cyclopropylbut-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-cyclopropylbut-2-enamide involves its interaction with specific molecular targets. The cyclopropyl group can engage in hydrophobic interactions, while the amide group can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-cyclopropylbut-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    (2E)-3-cyclopropylbut-2-enol: Similar structure but with an alcohol group instead of an amide.

    (2E)-3-cyclopropylbut-2-enamine: Similar structure but with an amine group instead of an amide.

Uniqueness

(2E)-3-cyclopropylbut-2-enamide is unique due to its combination of a cyclopropyl group and an amide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(E)-3-cyclopropylbut-2-enamide

InChI

InChI=1S/C7H11NO/c1-5(4-7(8)9)6-2-3-6/h4,6H,2-3H2,1H3,(H2,8,9)/b5-4+

InChI Key

UBIIUEDOBREWMW-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\C(=O)N)/C1CC1

Canonical SMILES

CC(=CC(=O)N)C1CC1

Origin of Product

United States

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